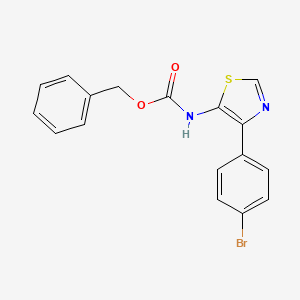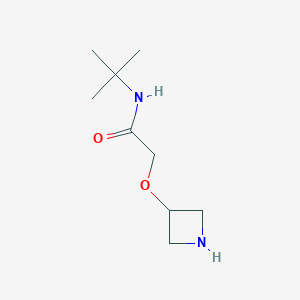
2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide typically involves the reaction of azetidine with tert-butyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The azetidine ring and tert-butyl group can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be used in the study of biological processes and as a tool for investigating the function of specific enzymes or receptors.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and tert-butyl group can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
2-(Azetidin-3-yloxy)-N-(tert-butyl)acetamide can be compared with other similar compounds, such as:
Azetidine derivatives: Compounds containing the azetidine ring, which may have similar reactivity and biological activity.
tert-Butyl derivatives: Compounds containing the tert-butyl group, which can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of the azetidine ring and tert-butyl group, which can confer unique properties and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N-tert-butylacetamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)11-8(12)6-13-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
QHPQPQXICBGVAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)COC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


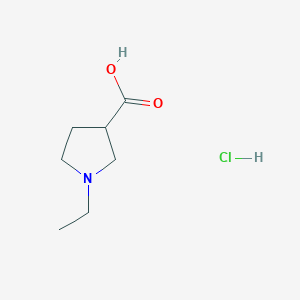
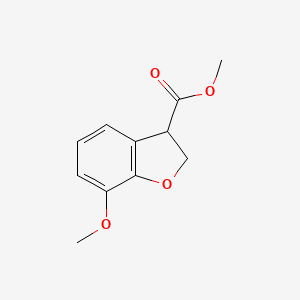
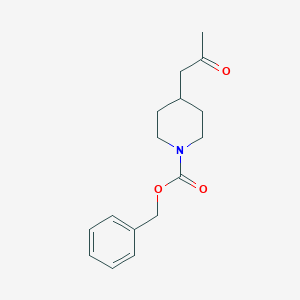
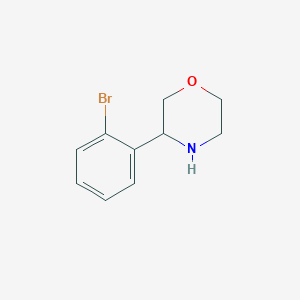
![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)
![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)
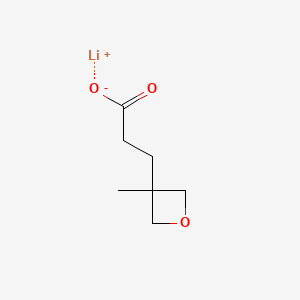
![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

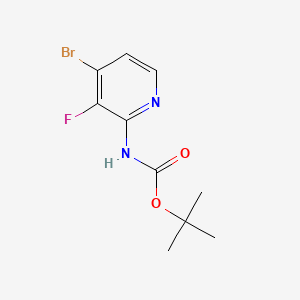

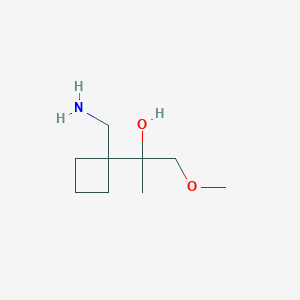
![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
